3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride
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Overview
Description
This would involve identifying the compound’s chemical structure, including its molecular formula and the arrangement of atoms.
Synthesis Analysis
This would involve detailing the chemical reactions used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including its behavior in various chemical reactions.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Enzyme Inhibition and Mercury Sensing
Unsymmetrical thiourea derivatives, including 1-(3-chlorophenyl)-3-cyclohexylthiourea, have demonstrated their utility as enzyme inhibitors and mercury sensors. For instance, compound 3 exhibited significant enzyme inhibition against acetylcholinesterase and butyrylcholinesterase, as well as moderate sensitivity during fluorescence studies for mercury detection (Rahman et al., 2021).
Synthesis of Novel Polyurea Derivatives
A series of polyurea derivatives and nanocomposites were synthesized through the interaction between 4(2-aminothiazol-4-ylbenzylidene)-4-(tert-butyl) cyclohexanone and diisocyanate compound. These derivatives displayed antibacterial activity against certain bacteria and fungi. Molecular docking studies further supported their potential as antimicrobial agents (Hussein et al., 2020).
Molecular Structure and Cytotoxic Studies
7-Chloro-9-phenyl-2,3-dihydroacridin-4(1H)-one, synthesized from 2-amino-5-chlorobenzophenone and 1,2-cyclohexanedione, demonstrated higher cytotoxicity in Human breast cancer cells (MCF-7) compared to human lung adenocarcinoma cells (A549). Its structure was confirmed through spectroscopic methods, and its bioactivity was identified through molecular electrostatic potential and HOMO - LUMO frontier orbital analysis (Satheeshkumar et al., 2016).
Antibacterial Activities of Thiourea Derivatives
A series of novel N-substituted thiourea derivatives showcased antibacterial activities against various bacteria, including Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus faecalis. Certain compounds exhibited significant antibacterial activity, potentially positioning them as promising candidates for further antibacterial research (Kalhor et al., 2014).
Formation Kinetics and Thermodynamic Study of Ligands
Polydentate ligands like 3-(2-aminocyclohexylamino)-2-(2-aminocyclohexyl aminomethyl) propionic acid were investigated for their complex formation kinetics with Cu(II) in acidic aqueous solutions. The stability constants of the complexes were determined, offering insights into the ligand's binding affinities and thermodynamic properties (Ozay & Baran, 2010).
Safety And Hazards
Safety data sheets would provide information on the compound’s potential hazards, safe handling procedures, and emergency measures.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, potential applications, or further studies into the compound’s properties or biological activity.
Please consult with a qualified professional or refer to specific resources for detailed information.
properties
IUPAC Name |
1-(2-aminoethyl)-3-cyclohexylurea;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O.2ClH/c10-6-7-11-9(13)12-8-4-2-1-3-5-8;;/h8H,1-7,10H2,(H2,11,12,13);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLOQVWQQYQFEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride |
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